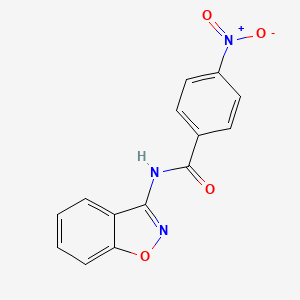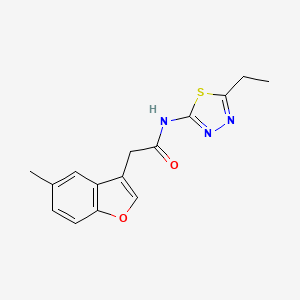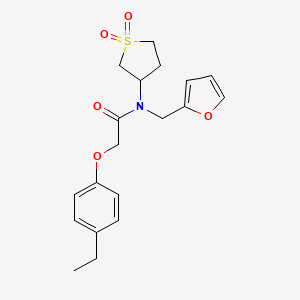![molecular formula C25H37N3O B11418448 N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11418448.png)
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyclohexylethyl group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclohexylethyl group is then introduced via alkylation reactions, often using cyclohexylethyl halides in the presence of a base such as potassium carbonate.
The final step involves the coupling of the benzimidazole derivative with cyclohexanecarboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides) to form the desired amide bond. This reaction is typically carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyclohexylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using alkyl halides or aryl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides of the benzimidazole ring.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to nucleic acids and proteins, potentially disrupting their normal functions. This compound may inhibit enzymes involved in key biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:
N-{3-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide: Contains a methylpropyl group instead of a cyclohexylethyl group.
N-{3-[1-(2-cyclohexylmethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide: Features a cyclohexylmethyl group instead of a cyclohexylethyl group.
These similar compounds share the benzimidazole core but differ in the substituents attached to the benzimidazole ring. The unique cyclohexylethyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H37N3O |
|---|---|
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H37N3O/c29-25(21-12-5-2-6-13-21)26-18-9-16-24-27-22-14-7-8-15-23(22)28(24)19-17-20-10-3-1-4-11-20/h7-8,14-15,20-21H,1-6,9-13,16-19H2,(H,26,29) |
Clave InChI |
UJOSBKJVOJDDKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)

![N-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418369.png)
![8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11418373.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B11418380.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418383.png)


![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418393.png)
![5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418417.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11418424.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418431.png)
![N-(2-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11418434.png)
![7-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418442.png)
